molecular formula C22H39NO5S B15314622 3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate

3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate

Cat. No.: B15314622
M. Wt: 429.6 g/mol
InChI Key: SVGLXMOOHWRLAY-UHFFFAOYSA-N
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Description

3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridinium ion linked to a propane sulfonate group, with two hexoxyethyl groups attached to the pyridinium ring. Its structure imparts distinct chemical and physical properties, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate typically involves a multi-step process. The initial step often includes the alkylation of pyridine with 1,1-dihexoxyethane under controlled conditions to form the intermediate 1,1-dihexoxyethylpyridine. This intermediate is then reacted with propane sultone in the presence of a suitable base to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridinium compounds.

Scientific Research Applications

3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ion can engage in electrostatic interactions with negatively charged biomolecules, while the sulfonate group can participate in hydrogen bonding and nucleophilic reactions. These interactions facilitate the compound’s role in catalysis, molecular recognition, and stabilization of biomolecular structures .

Properties

Molecular Formula

C22H39NO5S

Molecular Weight

429.6 g/mol

IUPAC Name

3-[3-(1,1-dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate

InChI

InChI=1S/C22H39NO5S/c1-4-6-8-10-17-27-22(3,28-18-11-9-7-5-2)21-14-12-15-23(20-21)16-13-19-29(24,25)26/h12,14-15,20H,4-11,13,16-19H2,1-3H3

InChI Key

SVGLXMOOHWRLAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(C)(C1=C[N+](=CC=C1)CCCS(=O)(=O)[O-])OCCCCCC

Origin of Product

United States

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